7-Cyano-1-fluorosulfonyloxynaphthalene
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Overview
Description
7-Cyano-1-fluorosulfonyloxynaphthalene is a chemical compound characterized by the presence of a cyano group (–CN) and a fluorosulfonyloxy group (–SO2F) attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the transition metal-catalyzed cyanation of aryl halides, which can be achieved using various metal catalysts such as palladium or copper . The reaction conditions often include the use of a suitable cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), and a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 7-Cyano-1-fluorosulfonyloxynaphthalene may involve large-scale cyanation processes using continuous flow reactors to ensure efficient and consistent product formation. The use of safer cyanide sources and optimized reaction conditions can enhance the yield and purity of the compound while minimizing environmental and safety concerns .
Chemical Reactions Analysis
Types of Reactions
7-Cyano-1-fluorosulfonyloxynaphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Reduction: Formation of primary amines from the cyano group.
Oxidation: Formation of naphthoquinones or other oxidized naphthalene derivatives.
Scientific Research Applications
7-Cyano-1-fluorosulfonyloxynaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of advanced materials, such as organic semiconductors and dyes.
Medicinal Chemistry: Investigated for its potential as a building block in the design of novel therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Research: Utilized in the study of biochemical pathways and the development of molecular probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 7-Cyano-1-fluorosulfonyloxynaphthalene depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with enzymes or receptors through its cyano and fluorosulfonyloxy groups, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
7-Cyano-1-chloronaphthalene: Similar structure but with a chlorine atom instead of the fluorosulfonyloxy group.
7-Cyano-1-bromonaphthalene: Similar structure but with a bromine atom instead of the fluorosulfonyloxy group.
7-Cyano-1-iodonaphthalene: Similar structure but with an iodine atom instead of the fluorosulfonyloxy group.
Uniqueness
The fluorosulfonyloxy group can participate in unique substitution reactions and may enhance the compound’s stability and solubility in certain solvents .
Properties
IUPAC Name |
7-cyano-1-fluorosulfonyloxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZWAZOUGOVCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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